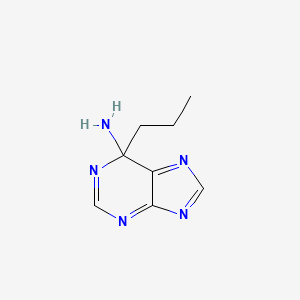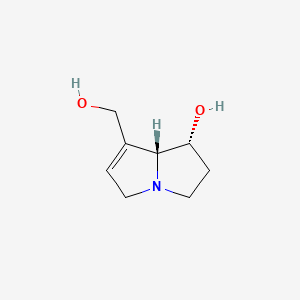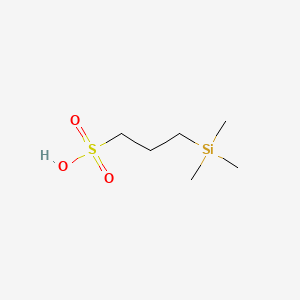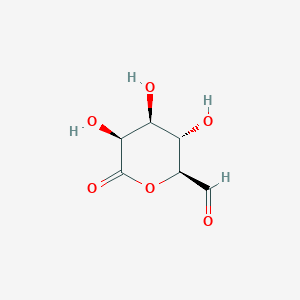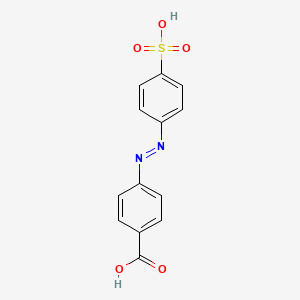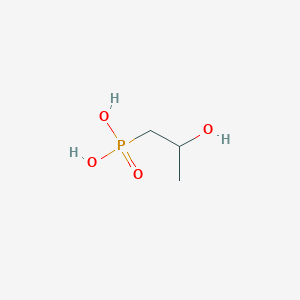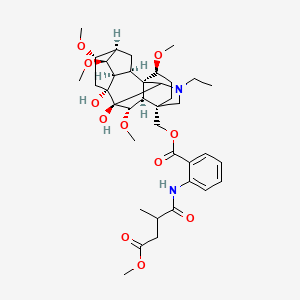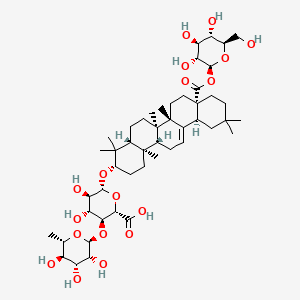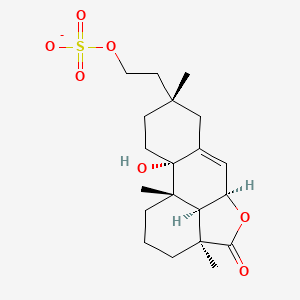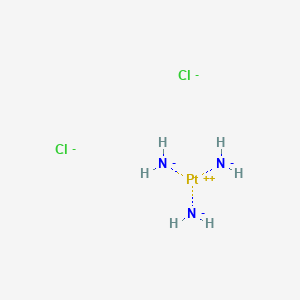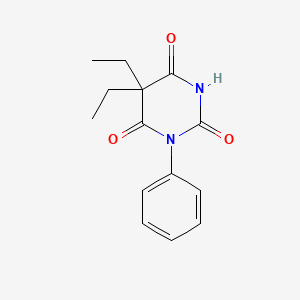
Phetharbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phetharbital is a short-acting barbiturate derivative without hypnotic properties, Phetharbital (N-phenylbarbital) can be used as a sedative and anticonvulsant agent due to its mechanism of enhancing GABA (Gamma Amino Butyric Acid) transmission and inhibition of synaptic excitation. Phetharbital has generally been withdrawn from clinical use. (NCI04)
Phetharbital is a member of barbiturates.
Applications De Recherche Scientifique
Metabolism of Hormones
Phetharbital has been studied for its effects on the metabolism of hormones such as testosterone and cortisol. Research indicates that the administration of phetharbital can result in a moderate decrease in the metabolic clearance and plasma production rates of testosterone. It also leads to changes in the urinary excretions of various steroid metabolites, including androsterone, etiocholanolone, and 11-oxyketosteroids, as well as an increase in the excretion of polar metabolites of testosterone (Southren et al., 1969). Furthermore, phetharbital has been observed to cause a marked increase in the urinary excretion of 6β-hydroxycortisol, a polar cortisol metabolite, without a concomitant increase in the urinary excretion of 17-hydroxycorticosteroids (Kuntzman et al., 1968).
Effects on Behavior and Learning
The impact of phetharbital on behavior and learning has been examined in animal studies. It has been found to influence the acquisition of passive avoidance responses, with high concentrations of the drug facilitating learning and low concentrations impairing it. This suggests a potential application in understanding the mechanisms of learning and memory (Millichap & Millichap, 1968).
Hepatotoxicity and Enzyme Induction
Studies have explored the effects of phetharbital on hepatic function, particularly in the context of chemical poisoning. It has been shown to affect microsomal enzyme inducers in hepatic cells, which could have implications for the treatment of liver diseases and understanding the liver's response to toxins (Hurwitz, 1972).
Treatment of Hyperbilirubinemia
In clinical trials, phetharbital has been tested for its efficacy in treating unconjugated hyperbilirubinemia, including Gilbert's syndrome and the Crigler-Najjar syndrome. The trials indicated that phetharbital could significantly reduce plasma bilirubin levels and was preferred by most patients over other treatments (Hunter et al., 1971).
Anti-Seizure Properties
Research into traditional Chinese medicinal plants led to the identification of pharbitin, a component of Semen Pharbitidis, as the main anti-seizure element. This study underscores the scientific basis for the traditional use of Semen Pharbitidis in treating epilepsy, suggesting potential applications for phetharbital in this context (Liu et al., 2019).
Propriétés
Numéro CAS |
357-67-5 |
|---|---|
Nom du produit |
Phetharbital |
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
5,5-diethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17,19) |
Clé InChI |
ILORKHQGIMGDFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Autres numéros CAS |
357-67-5 |
Synonymes |
5,5-diethyl-1-phenylbarbituric acid phenetharbital phetharbital |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



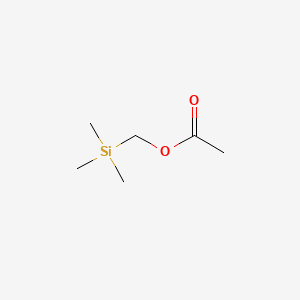
![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)

